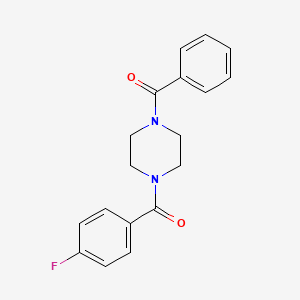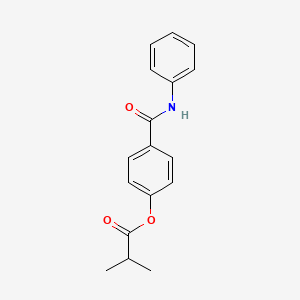![molecular formula C17H20N2OS B5618332 1-{4-[4-(2-thienylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5618332.png)
1-{4-[4-(2-thienylmethyl)-1-piperazinyl]phenyl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "1-{4-[4-(2-thienylmethyl)-1-piperazinyl]phenyl}ethanone" often involves Claisen-Schmidt condensation reactions, starting from precursors such as 1-(4-piperazin-1-yl-phenyl)ethanone and 1-(2,5-dichloro-3-thienyl)-1-ethanone, reacting with different substituted benzaldehydes. These processes yield new chalcones containing piperazine or dichlorothiophene moieties, characterized by IR, (1)H NMR spectral, and microanalysis data (Tomar, Bhattacharjee, Kamaluddin, & Kumar, 2007).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various spectroscopic methods, including IR, NMR, and MS spectral data. For instance, some studies have focused on synthesizing and characterizing compounds by single-crystal X-ray crystallography, demonstrating conventional chair conformations for the piperazine ring and providing insight into the molecular geometry and intermolecular interactions (Said, Messali, Rezki, Al-Soud, & Aouad, 2020).
Chemical Reactions and Properties
Electrochemical synthesis methods have been explored, highlighting the oxidation of related compounds in the presence of nucleophiles, leading to new arylthiobenzazoles. These studies propose mechanisms involving electrochemically generated p-quinone imine participating in Michael addition reactions, indicative of the versatile reactivity of the piperazine-containing compounds (Amani & Nematollahi, 2012).
Physical Properties Analysis
The synthesis and characterization of piperazine derivatives have been achieved through methods such as cyclo condensation, with compounds being characterized by IR, 1H, and 13C NMR, and mass spectral studies. These methods provide insights into the physical properties of the compounds, including their stability and structural integrity (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Chemical Properties Analysis
Investigations into the impurity profiles of related compounds have been conducted using liquid chromatography-mass spectrometry, which is crucial for understanding the chemical purity, stability, and potential byproducts formed during synthesis. This analysis is vital for compounds intended for pharmaceutical applications, ensuring their safety and efficacy (Thomasberger, Engel, & Feige, 1999).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[4-[4-(thiophen-2-ylmethyl)piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-14(20)15-4-6-16(7-5-15)19-10-8-18(9-11-19)13-17-3-2-12-21-17/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXASYHCPKGVPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5344210 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~3~-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1,3-piperidinedicarboxamide](/img/structure/B5618261.png)
![(4S)-3-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5618263.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B5618271.png)

![2,3-diphenyl-1,4-diazaspiro[4.4]nona-1,3-diene](/img/structure/B5618285.png)
![3-[1-cyclohexyl-5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5618292.png)
![2-[rel-(3R,4S)-3-(acetylamino)-4-propyl-1-pyrrolidinyl]-N-cycloheptylacetamide hydrochloride](/img/structure/B5618297.png)
![1-methyl-3-{[3-methyl-1-(2-methyl-1,3-benzothiazol-6-yl)-1H-1,2,4-triazol-5-yl]methyl}imidazolidine-2,4-dione](/img/structure/B5618313.png)

![(3R*,4S*)-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-4-phenylpyrrolidin-3-amine](/img/structure/B5618340.png)
![1'-[4-(methylthio)benzyl]-1,4'-bipiperidine](/img/structure/B5618341.png)
![N-(4-ethylphenyl)-2-[(3-methylbenzyl)thio]acetamide](/img/structure/B5618344.png)
![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4-piperidinol](/img/structure/B5618347.png)